1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine
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Overview
Description
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyrimidine moiety attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine typically involves the reaction of 5-chloropyrimidine with N-methylpiperidin-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: K2CO3 in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it stimulates glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 in the gastrointestinal tract . This dual mechanism makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloropyrimidin-2-yl)-N-methyl-d3-methanamine: A deuterated analog used for isotopic labeling studies.
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Known for its anxiolytic properties.
Uniqueness
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine stands out due to its specific interaction with GPR119, which is not commonly observed in other similar compounds. This unique mechanism of action provides it with distinct therapeutic potential, particularly in the management of metabolic disorders .
Properties
Molecular Formula |
C10H15ClN4 |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H15ClN4/c1-12-9-3-2-4-15(7-9)10-13-5-8(11)6-14-10/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
RIGJYLWZPKJAFC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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